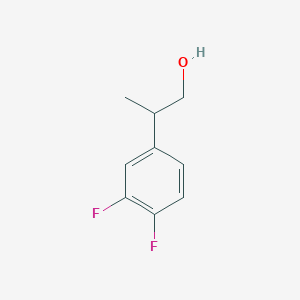

2-(3,4-Difluorophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10F2O |

|---|---|

Molecular Weight |

172.17 g/mol |

IUPAC Name |

2-(3,4-difluorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H10F2O/c1-6(5-12)7-2-3-8(10)9(11)4-7/h2-4,6,12H,5H2,1H3 |

InChI Key |

XONVLBOIFRPREG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 3,4 Difluorophenyl Propan 1 Ol

Classical Retrosynthetic Strategies for the Propanol (B110389) Backbone

Retrosynthetic analysis of 2-(3,4-Difluorophenyl)propan-1-ol involves disconnecting the molecule at key bonds to identify simpler, commercially available starting materials. The primary disconnections for the propanol backbone focus on the carbon-carbon and carbon-oxygen bonds that constitute the core structure.

Carbonyl Reduction Pathways (e.g., ketone or aldehyde precursors)

A fundamental and direct retrosynthetic approach involves the disconnection of the C-O bond of the primary alcohol. This leads back to a corresponding aldehyde precursor, 2-(3,4-Difluorophenyl)propanal. The forward synthesis is achieved through the reduction of this aldehyde using standard hydride reagents.

Retrosynthetic Path:

Target: this compound

Disconnection (C-OH bond): Functional Group Interconversion (FGI)

Precursor: 2-(3,4-Difluorophenyl)propanal

In the synthetic direction, this aldehyde can be reduced to the target primary alcohol using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. researchgate.net This method is highly efficient for converting aldehydes to primary alcohols.

Alternatively, a related ketone, 1-(3,4-difluorophenyl)propan-1-one, could be used. Reduction of this ketone would yield 1-(3,4-difluorophenyl)propan-1-ol. While not the final target, this intermediate could be further manipulated. However, the most direct carbonyl precursor is the aldehyde.

Grignard or Organolithium Additions to Esters or Nitriles

Carbon-carbon bond formation strategies provide versatile routes to the propanol backbone. One common method involves the reaction of an organometallic reagent with an electrophilic carbonyl or nitrile group.

Retrosynthetic Path 1: Grignard Addition to an Aldehyde

Target: this compound

Disconnection (C-C bond): Leads to a (3,4-difluorophenyl)acetaldehyde synthon and a methyl anion synthon.

Reagents: 2-(3,4-Difluorophenyl)acetaldehyde and a methyl Grignard reagent (e.g., CH₃MgBr).

In this pathway, the nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of 2-(3,4-difluorophenyl)acetaldehyde. An aqueous workup then protonates the resulting alkoxide to yield the target secondary alcohol. This is a classical and reliable method for forming secondary alcohols. libretexts.org

Retrosynthetic Path 2: Organometallic Addition to an Epoxide A highly effective route to 2-aryl-1-propanol structures is the reaction of an aryl Grignard reagent with propylene (B89431) oxide.

Target: this compound

Disconnection (C-C bond): Leads to a (3,4-difluorophenyl) anion synthon and a propylene oxide synthon.

Reagents: 3,4-Difluorophenylmagnesium bromide and propylene oxide.

The reaction proceeds via nucleophilic attack of the Grignard reagent on the less sterically hindered carbon of the epoxide ring, followed by acidic workup to afford the primary alcohol.

Retrosynthetic Path 3: Organometallic Addition to a Nitrile The reaction of organometallic reagents with nitriles initially produces an imine intermediate, which upon hydrolysis, yields a ketone. chemistrysteps.comucalgary.ca To synthesize this compound, one could envision reacting (3,4-difluorophenyl)acetonitrile with a methyl Grignard reagent. This would produce 1-(3,4-difluorophenyl)propan-2-one (B1346201) after hydrolysis. This ketone would then require a subsequent reduction step to yield the corresponding alcohol, 1-(3,4-difluorophenyl)propan-2-ol, which is an isomer of the target compound and not a direct route.

Homologation Reactions

Homologation refers to a reaction that extends a carbon chain by one methylene (B1212753) unit (-CH₂-). The Arndt-Eistert synthesis is a classic example, converting a carboxylic acid into its next higher homologue. organic-chemistry.orgscribd.com

Retrosynthetic Path:

Target: this compound

FGI: 2-(3,4-Difluorophenyl)propanoic acid (via oxidation) or its corresponding ester.

Arndt-Eistert Disconnection: (3,4-Difluorophenyl)acetic acid.

In the forward synthesis, (3,4-Difluorophenyl)acetic acid would first be converted to its acid chloride. Reaction with diazomethane (B1218177) yields a diazoketone intermediate. nrochemistry.com This intermediate then undergoes a silver-catalyzed Wolff rearrangement in the presence of water to form 2-(3,4-Difluorophenyl)propanoic acid. youtube.com Finally, the carboxylic acid must be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Enantioselective Synthesis Approaches for this compound

Creating a specific enantiomer of this compound requires stereocontrolled synthesis. The most prominent methods involve the asymmetric reduction of a prochiral precursor.

Chiral Auxiliary-Mediated Synthesis

An alternative to biocatalysis for achieving enantioselectivity is the use of chiral auxiliaries. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered and reused.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule, such as 3,4-difluorophenylacetic acid. The resulting chiral ester or amide can then undergo a diastereoselective reaction, such as alkylation, to introduce the methyl group at the alpha position with a specific stereochemistry. Subsequent reduction of the carbonyl group and cleavage of the auxiliary would yield the enantiomerically enriched this compound.

Commonly used chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and Oppolzer's camphorsultam. wikipedia.orgnih.gov For example, an N-acyloxazolidinone derived from 3,4-difluorophenylacetic acid could be deprotonated to form a chiral enolate, which would then react with a methylating agent from the less hindered face, leading to a high diastereomeric excess. The subsequent reduction of the carbonyl and removal of the auxiliary would provide the desired enantiomer of this compound.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the best of both chemical and enzymatic transformations to create efficient and selective reaction cascades. researchgate.net This approach can overcome the limitations of purely chemical or biocatalytic routes.

A potential chemoenzymatic route to this compound could involve a chemical step to synthesize the prochiral ketone, 1-(3,4-difluorophenyl)propan-2-one, followed by a highly enantioselective enzymatic reduction using a ketoreductase, as described in section 2.2.1.2. This leverages the efficiency of chemical synthesis for the construction of the carbon skeleton and the exquisite selectivity of biocatalysis for the introduction of the chiral center.

Another chemoenzymatic strategy could involve the kinetic resolution of a racemic mixture of this compound. In this process, an enzyme, typically a lipase (B570770), selectively acylates one of the enantiomers, allowing for the separation of the acylated enantiomer from the unreacted one. This method, however, is limited to a theoretical maximum yield of 50% for each enantiomer.

Diastereoselective Synthesis of this compound (if applicable, via diastereomeric intermediates)

Diastereoselective synthesis becomes relevant when a molecule has multiple chiral centers. For this compound, which has only one stereocenter, this section is primarily applicable in the context of using chiral auxiliaries, as discussed in section 2.2.2. The chiral auxiliary introduces a second chiral center into the molecule, creating a pair of diastereomers. The subsequent reactions are then designed to proceed with high diastereoselectivity, meaning that one diastereomer is formed in much greater excess than the other. After the key stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.

Optimization of Reaction Conditions and Process Intensification

Regardless of the synthetic route chosen, optimization of reaction conditions is crucial for maximizing yield, selectivity, and efficiency, while minimizing costs and environmental impact. nih.gov This involves a systematic study of various parameters, such as temperature, pressure, solvent, catalyst loading, and reaction time.

For biocatalytic processes, optimization also includes parameters like pH, buffer composition, and cofactor regeneration. mdpi.comresearchgate.net Process intensification strategies, such as increasing substrate concentration (high-gravity reactions) or using continuous flow systems, can significantly improve the productivity of the synthesis. nih.govnih.gov

For chemical syntheses, such as those involving chiral auxiliaries, optimization may focus on the choice of base, solvent, and reaction temperature to maximize diastereoselectivity and yield. The efficiency of the auxiliary removal step is also a key consideration.

The following table provides an example of how reaction conditions could be optimized for the biocatalytic reduction of 1-(3,4-difluorophenyl)propan-2-one.

Interactive Data Table: Optimization of Biocatalytic Reduction

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Temperature (°C) | 25 | 30 | 35 |

| pH | 6.5 | 7.0 | 7.5 |

| Co-solvent | 5% DMSO | 10% Isopropanol | 5% Acetonitrile (B52724) |

| Substrate Conc. (g/L) | 50 | 100 | 150 |

| Result (Conversion %) | 88 | 99 | 92 |

| Result (ee %) | >99 | >99 | 98 |

Note: This table is for illustrative purposes to demonstrate the concept of reaction optimization.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent is critical in the synthesis of this compound, particularly during the reduction of its carboxylic acid precursor, 2-(3,4-difluorophenyl)propanoic acid. Solvents can influence reactant solubility, catalyst activity, and the stability of intermediates, thereby affecting both the reaction rate and the selectivity towards the desired product.

In the context of catalytic hydrogenation of phenyl-substituted propanoic acids, a common route to the corresponding propanols, various solvents are employed. For the hydrogenation of a related compound, 3-(3,5-difluorophenyl)propenoic acid, a mixture of tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) was used, yielding the saturated propanoic acid in high yield. prepchem.com For the subsequent reduction of the carboxylic acid to the alcohol, ethereal solvents like THF are often favored due to their ability to dissolve both the substrate and common reducing agents, such as lithium aluminum hydride (LiAlH₄), and their relative inertness under these reaction conditions.

Polar aprotic solvents can stabilize charged intermediates, which may be relevant depending on the reaction mechanism. Conversely, non-polar solvents might be chosen to minimize side reactions. The hydrodeoxygenation of unsubstituted propanoic acid over a palladium model surface showed that polar solvents like water can make certain reaction pathways more competitive. google.com While this is a model system, it underscores the profound impact the reaction medium can have on the product distribution. The selection of an optimal solvent or solvent system for the synthesis of this compound requires careful consideration of the specific reducing agent and catalyst used.

Table 1: General Solvent Effects in Catalytic Reductions of Carboxylic Acids

| Solvent Type | Potential Effects on Reaction | Common Examples |

| Ethereal | Good solubility for substrates and hydride reagents; relatively inert. | Tetrahydrofuran (THF), Diethyl ether |

| Alcoholic | Can act as a proton source; may participate in the reaction (e.g., transesterification). | Methanol, Ethanol |

| Hydrocarbon | Inert; useful for controlling temperature and for certain catalytic systems. | Toluene, Hexane |

| Polar Aprotic | Can influence catalyst activity and stabilize intermediates. | N,N-Dimethylformamide (DMF) |

Temperature and Pressure Influence on Reaction Kinetics and Thermodynamics

Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of chemical reactions. In the synthesis of this compound via catalytic hydrogenation, these variables are crucial for optimizing reaction speed, conversion, and selectivity.

Temperature: Generally, increasing the reaction temperature increases the reaction rate by providing the necessary activation energy. However, for exothermic reactions like hydrogenation, higher temperatures can be thermodynamically unfavorable, potentially lowering the equilibrium conversion. Furthermore, elevated temperatures can lead to undesirable side reactions, such as decomposition or the formation of byproducts, thus reducing the selectivity for the desired alcohol. For instance, in the aqueous phase hydrogenation of furan (B31954) derivatives, temperature significantly influences the distribution of products. csic.es Finding the optimal temperature is a trade-off between achieving a practical reaction rate and maintaining high selectivity and yield. rsc.org

Pressure: In catalytic hydrogenations, the pressure of hydrogen gas is a key determinant of the reaction rate. According to Le Châtelier's principle, increasing the pressure of a gaseous reactant (H₂) will shift the equilibrium towards the products. Higher H₂ pressure increases the concentration of hydrogen on the catalyst surface, which typically accelerates the rate of hydrogenation. google.com For the hydrogenation of 3-(3,5-difluorophenyl)propenoic acid, a pressure of 50 psi was utilized. prepchem.com In many industrial hydrogenations, pressures can range from atmospheric to over 100 bar, depending on the substrate's reactivity and the catalyst's efficiency. google.com The optimal pressure balances reaction rate with the safety and equipment cost considerations.

Table 2: Influence of Temperature and Pressure on Catalytic Hydrogenation

| Parameter | Effect on Kinetics (Rate) | Effect on Thermodynamics (Yield) & Selectivity | General Considerations |

| Temperature | Increases rate up to a point. | Can decrease equilibrium yield for exothermic reactions. May decrease selectivity by promoting side reactions. | Optimal temperature balances rate and selectivity. |

| **Pressure (H₂) ** | Generally increases rate. | Favors product formation. | Higher pressures can improve rate but require specialized equipment. |

Catalyst Loading and Recycling Strategies

The catalytic reduction of a carboxylic acid or its ester to this compound relies on an efficient catalyst. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are commonly used for such transformations.

Catalyst Loading: The amount of catalyst used, or catalyst loading, directly impacts the reaction rate. A higher loading provides more active sites for the reaction to occur, leading to faster conversion of the starting material. However, catalysts, especially those based on precious metals like palladium and platinum, are expensive. Therefore, the loading is optimized to achieve a desirable reaction time without incurring excessive cost. In a typical laboratory-scale synthesis of 3-(3,5-difluorophenyl)propanoic acid, a 10% Pd/C catalyst was used where the weight of the catalyst slurry was significant relative to the substrate. prepchem.com The goal is to find the minimum catalyst loading that provides a high yield in a reasonable timeframe.

Recycling Strategies: The economic and environmental viability of a catalytic process is greatly enhanced by the ability to recycle the catalyst. Heterogeneous catalysts are advantageous in this regard as they can be easily separated from the reaction mixture by simple filtration. After separation, the catalyst can often be reused for multiple reaction cycles. Its activity may decrease over time due to poisoning (impurities binding to active sites) or physical degradation. Therefore, reactivation procedures, such as washing with solvents or acid/base treatment, may be necessary before reuse. The development of robust catalysts that maintain high activity over many cycles is a key area of research.

Flow Chemistry Applications in Synthesis Scale-Up

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for chemical synthesis and scale-up, offering significant advantages over traditional batch processing. youtube.com This approach is particularly well-suited for catalytic hydrogenations.

The synthesis of this compound could be adapted to a flow process. In a typical setup, a solution of the precursor (e.g., 2-(3,4-difluorophenyl)propanoic acid ester) and hydrogen gas are passed through a heated tube or column packed with a solid-supported catalyst (a packed-bed reactor). youtube.com

Key advantages of this approach include:

Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given time, minimizing the risks associated with highly reactive reagents or exothermic reactions. The use of gaseous hydrogen is much safer in a controlled flow system than in a large batch reactor.

Precise Control: Temperature and pressure can be controlled with high precision along the reactor, leading to better consistency and potentially higher selectivity.

Efficient Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors ensures rapid mixing and heat exchange, preventing the formation of hot spots and improving reaction efficiency.

Scalability: Scaling up production in a flow system is achieved by simply running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the complex and often problematic re-optimization required when scaling up batch reactions.

Automation: Flow systems are readily automated, allowing for continuous, unattended operation and integrated purification steps, which can significantly improve process efficiency. youtube.com

While specific examples for this compound are not prevalent, the successful application of flow chemistry to the synthesis of numerous active pharmaceutical ingredients demonstrates its high potential for the efficient, safe, and scalable production of this and other valuable phenylpropanol derivatives. tib.eu

Chemical Reactivity and Derivatization of 2 3,4 Difluorophenyl Propan 1 Ol

Transformations of the Primary Alcohol Functionality

The primary alcohol group is a key site for a variety of chemical modifications, including oxidation, esterification, etherification, and substitution reactions.

Oxidation Reactions (e.g., to aldehyde, carboxylic acid)

The primary alcohol moiety of 2-(3,4-Difluorophenyl)propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Oxidation to Aldehyde: Mild oxidizing agents are employed to selectively convert the primary alcohol to its corresponding aldehyde, 2-(3,4-Difluorophenyl)propanal, while preventing over-oxidation to the carboxylic acid. masterorganicchemistry.comchemguide.co.uk This is typically achieved by using an excess of the alcohol and distilling the aldehyde as it forms. chemguide.co.ukpassmyexams.co.uk Common reagents for this transformation are known for their mild and selective nature. masterorganicchemistry.com

Pyridinium chlorochromate (PCC): A complex of chromium trioxide with pyridine (B92270) and HCl, PCC is a versatile reagent for oxidizing primary alcohols to aldehydes. masterorganicchemistry.comlibretexts.org

Dess-Martin Periodinane (DMP): This hypervalent iodine compound is favored for its high yields and mild, non-acidic reaction conditions. masterorganicchemistry.comlibretexts.org

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered organic base like triethylamine (B128534). wikipedia.orgyoutube.com It is known for its wide functional group tolerance. wikipedia.org

Interactive Table: Reagents for Oxidation to Aldehyde

| Reagent | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | Chromium(IV) species, Pyridinium chloride | masterorganicchemistry.comlibretexts.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂), room temperature | 2-Iodoxybenzoic acid | masterorganicchemistry.comlibretexts.org |

| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, low temp. (e.g., -78°C), then triethylamine (Et₃N) | Dimethyl sulfide (B99878) (DMS), CO, CO₂, Et₃N·HCl | wikipedia.orgumn.edu |

Oxidation to Carboxylic Acid: Stronger oxidizing agents are required to convert the primary alcohol directly to the carboxylic acid, 2-(3,4-Difluorophenyl)propanoic acid. In this process, the alcohol is first oxidized to an aldehyde, which is then further oxidized. libretexts.org This typically involves heating the alcohol with an excess of the oxidizing agent under reflux.

Potassium Permanganate (KMnO₄): A powerful oxidizing agent, often used in basic or acidic solutions, followed by an acidic workup.

Chromic Acid (H₂CrO₄): Often generated in situ from chromium trioxide (CrO₃) or sodium/potassium dichromate (Na₂Cr₂O₇/K₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent). masterorganicchemistry.compassmyexams.co.uk The reaction is characterized by a color change from the orange of Cr(VI) to the green of Cr(III) ions. passmyexams.co.uk

Esterification and Etherification Reactions

Esterification: this compound can be converted into its corresponding esters through reaction with carboxylic acids or their more reactive derivatives, such as acyl chlorides and acid anhydrides.

Fischer Esterification: This involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible and often requires removal of water to drive it to completion. lumenlearning.com

Reaction with Acyl Chlorides: A more rapid and generally irreversible method involves reacting the alcohol with an acyl chloride. chemguide.co.uk The reaction is exothermic and often performed in the presence of a base like pyridine to neutralize the hydrogen chloride (HCl) byproduct. chemguide.co.ukyoutube.com

Interactive Table: Common Esterification Methods

| Method | Reagents | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Fischer Esterification | Carboxylic Acid, H₂SO₄ (cat.) | Heat/Reflux | Reversible equilibrium | chemguide.co.uk |

| Acyl Chloride Method | Acyl Chloride, Pyridine (optional) | Often cold or room temp. | Irreversible, fast | chemguide.co.uk |

| Acid Anhydride Method | Acid Anhydride, H₂SO₄ or Pyridine (cat.) | Gentle warming | Good for acetate (B1210297) esters | chemguide.co.uk |

Etherification: The Williamson ether synthesis is a classical and versatile method for preparing ethers from alcohols. wikipedia.org This Sₙ2 reaction involves two main steps:

Deprotonation: The alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide ion. This alkoxide is a potent nucleophile. libretexts.org

Nucleophilic Substitution: The alkoxide then displaces a halide or other good leaving group (like a tosylate) from an organohalide to form the ether. wikipedia.orgbyjus.com For a primary alcohol like this compound, the reaction works best with primary alkylating agents (e.g., methyl iodide or ethyl bromide) to minimize competing elimination reactions. wikipedia.org

Halogenation at the Hydroxyl-Bearing Carbon

The hydroxyl group of this compound can be replaced by a halogen atom using specific halogenating agents. This conversion of the alcohol into an alkyl halide is a crucial step for subsequent nucleophilic substitution reactions.

Chlorination with Thionyl Chloride (SOCl₂): Thionyl chloride is a common reagent for converting primary and secondary alcohols into alkyl chlorides. libretexts.orgchemistrysteps.com The reaction produces gaseous byproducts (SO₂ and HCl), which simplifies purification. The mechanism can proceed via Sₙ2 (with inversion of configuration) or Sₙi (with retention of configuration). The addition of a base like pyridine ensures the Sₙ2 pathway. chemistrysteps.commasterorganicchemistry.com

Bromination with Phosphorus Tribromide (PBr₃): PBr₃ is the reagent of choice for converting primary and secondary alcohols into alkyl bromides. libretexts.orgchemistrysteps.com The reaction typically proceeds via an Sₙ2 mechanism, resulting in inversion of stereochemistry if the carbon is chiral.

Nucleophilic Substitution Reactions at the Alcohol Center

Direct nucleophilic substitution on the alcohol is not feasible due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). However, after conversion to an alkyl halide (as described in 3.1.3) or a sulfonate ester (e.g., tosylate, mesylate), the molecule becomes an excellent substrate for Sₙ2 reactions. wikipedia.org The resulting 1-halo-2-(3,4-difluorophenyl)propane can react with a wide range of nucleophiles to introduce new functional groups.

Example Reaction Scheme:

Activation: this compound is reacted with tosyl chloride (TsCl) in the presence of pyridine to form the corresponding tosylate.

Substitution: The tosylate, now equipped with an excellent leaving group (OTs⁻), can be reacted with a nucleophile (e.g., cyanide (CN⁻), azide (B81097) (N₃⁻), or an alkoxide (RO⁻)) to yield the substituted product via an Sₙ2 mechanism. wikipedia.org

Reactions of the Aromatic Ring System

The 3,4-difluorophenyl group undergoes electrophilic aromatic substitution (EAS), a characteristic reaction of benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are governed by the electronic effects of the substituents on the ring.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The benzene ring in this compound has three substituents to consider: two fluorine atoms and an alkyl group.

Fluorine Atoms (at C3 and C4): Fluorine is an unusual substituent. It is highly electronegative and deactivating via the inductive effect, yet it is a weak ortho, para-director due to its ability to donate a lone pair of electrons through resonance. libretexts.org

Alkyl Group (at C4, relative to the fluorine at C3): The 2-hydroxypropyl group is an alkyl substituent, which is activating and an ortho, para-director. libretexts.org

Position C6: This position is ortho to the fluorine at C3 and meta to the fluorine at C4 and the alkyl group.

Position C5: This position is ortho to the alkyl group and the fluorine at C4, and meta to the fluorine at C3.

Position C2: This position is ortho to the fluorine at C3 and meta to the fluorine at C4 and the alkyl group.

Considering the directing effects:

The fluorine at C3 directs ortho (to C2 and C4-already substituted) and para (to C6).

The fluorine at C4 directs ortho (to C3 and C5) and para (to C1-already substituted).

The alkyl group at C1 (relative to the propyl chain) directs ortho (to C2 and C6) and para (to C4-already substituted).

The directing effects are cooperative towards positions C2, C5, and C6. However, steric hindrance from the adjacent propyl group may disfavor substitution at C2 and C6. The fluorine atoms are deactivating, while the alkyl group is activating. In similar systems like 1,2-difluorobenzene, electrophilic substitution such as nitration preferentially occurs at the position para to one of the fluorine atoms, yielding 1,2-difluoro-4-nitrobenzene. nih.gov In the case of this compound, the analogous position (C5) is ortho to the activating alkyl group, making it a highly probable site for substitution. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by the alkyl group and one of the fluorine atoms.

Interactive Table: Summary of Directing Effects for Electrophilic Substitution

| Position | Directed by F at C3 | Directed by F at C4 | Directed by Alkyl Group | Overall Likelihood |

|---|---|---|---|---|

| C2 | Ortho | Meta | Ortho | Possible, but sterically hindered |

| C5 | Meta | Ortho | Ortho | Most Likely |

| C6 | Para | Meta | Ortho | Possible |

Nucleophilic Aromatic Substitution (if activated for such reactions)

The 3,4-difluorophenyl group of this compound is activated towards nucleophilic aromatic substitution (SNA_r) reactions. The two electron-withdrawing fluorine atoms on the aromatic ring create a significant electron deficiency, facilitating the attack of nucleophiles. This reactivity is a cornerstone for introducing a variety of functional groups onto the aromatic core.

The general mechanism for S_NAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, such as the fluorine atoms in this compound, is crucial for stabilizing this intermediate. masterorganicchemistry.comresearchgate.nettaylorandfrancis.com The subsequent departure of a leaving group, in this case, one of the fluoride (B91410) ions, leads to the substituted product. The reaction is generally favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. researchgate.net In the case of this compound, the fluorine atoms are ortho and meta to the propanol (B110389) substituent, and their combined electron-withdrawing effect enhances the ring's susceptibility to nucleophilic attack.

The reactivity of related difluorophenyl compounds in S_NAr reactions is well-documented. For instance, in the synthesis of the pharmaceutical agent Ticagrelor, derivatives of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine undergo nucleophilic substitution. google.comgoogle.com This demonstrates the feasibility of displacing one of the fluorine atoms with various nucleophiles, such as amines or alkoxides, to generate a diverse array of derivatives. While specific studies on this compound are not abundant, the principles established with analogous structures are directly applicable.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The difluorophenyl group, particularly after conversion of one of the C-F bonds to a more reactive C-X bond (where X is a halide like Br or I, or a triflate), is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgnrochemistry.comfishersci.co.uk To utilize this compound in a Suzuki reaction, it would typically first be converted to an aryl halide or triflate derivative. For example, iodination or bromination of the aromatic ring would provide a suitable coupling partner. The subsequent reaction with a boronic acid or ester would then introduce a new aryl, vinyl, or alkyl group at that position. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.orgfu-berlin.de Similar to the Suzuki coupling, a derivative of this compound bearing a halide or triflate leaving group would be required. This derivative could then be reacted with various alkenes to introduce new unsaturated side chains. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org An appropriately halogenated derivative of this compound could be coupled with a terminal alkyne to synthesize arylalkyne derivatives. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org

A summary of representative conditions for these coupling reactions is presented in the table below.

| Reaction | Catalyst | Base | Solvent | Typical Substrates |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF | Aryl halides, Aryl triflates, Boronic acids/esters |

| Heck | Pd(OAc)₂, PdCl₂ | Et₃N, NaOAc, K₂CO₃ | DMF, Acetonitrile (B52724) | Aryl halides, Aryl triflates, Alkenes |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Et₃N, Piperidine | THF, DMF | Aryl halides, Vinyl halides, Terminal alkynes |

Directed ortho-Metalation and Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.caorganic-chemistry.orgwikipedia.orgbaranlab.orgharvard.edu This reaction involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents.

The hydroxyl group of this compound can act as a directing group, although it is considered a weak one. organic-chemistry.org To enhance its directing ability and prevent deprotonation of the hydroxyl proton itself, it is typically protected with a more effective DMG. Common protecting groups that also serve as strong DMGs include methoxymethyl (MOM) ether or a carbamate. uwindsor.caorganic-chemistry.org

Once the hydroxyl group is appropriately protected, treatment with a strong base like n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like TMEDA, would lead to deprotonation at the C2 or C5 position of the difluorophenyl ring. The fluorine atoms themselves can also act as moderate directing groups. organic-chemistry.org The regioselectivity of the lithiation would depend on the interplay between the directing power of the protected hydroxyl group and the fluorine atoms. The resulting organolithium intermediate can then be reacted with a variety of electrophiles as shown in the table below.

| Electrophile | Functional Group Introduced |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodide |

| R-X (alkyl halide) | Alkyl group |

| RCHO (aldehyde) | Secondary alcohol |

| R₂CO (ketone) | Tertiary alcohol |

Stereospecific Transformations and Chiral Derivatization

The presence of a chiral center at the carbon bearing the hydroxyl group in this compound opens up avenues for stereospecific transformations and the synthesis of enantiopure derivatives.

Enantiopure Derivative Synthesis for Stereochemical Probes

The synthesis of enantiopure derivatives of this compound is crucial for applications where specific stereoisomers exhibit different biological activities or properties. There are two main strategies to obtain enantiopure compounds:

Chiral Resolution: A racemic mixture of this compound can be separated into its individual enantiomers. This is often achieved by reacting the alcohol with a chiral resolving agent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by techniques like crystallization or chromatography. After separation, the chiral auxiliary is removed to yield the enantiopure alcohols.

Asymmetric Synthesis: This approach involves creating the chiral center in a stereocontrolled manner. For instance, the asymmetric reduction of the corresponding ketone, 1-(3,4-difluorophenyl)propan-1-one, using a chiral reducing agent or catalyst can produce one enantiomer of this compound in excess. The synthesis of related chiral compounds like (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine often employs asymmetric synthesis methodologies. google.comgoogle.com

Once obtained, these enantiopure derivatives can serve as valuable stereochemical probes to study the interactions of these molecules with biological systems or to be used as chiral building blocks in the synthesis of more complex molecules.

Stereochemical Investigations of 2 3,4 Difluorophenyl Propan 1 Ol

Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, optically pure components. For 2-(3,4-difluorophenyl)propan-1-ol, various techniques can be employed to achieve this separation.

Diastereomeric Salt Formation

One of the most established methods for resolving racemic alcohols is through the formation of diastereomeric salts. This technique involves reacting the racemic alcohol with a single, pure enantiomer of a chiral resolving agent, typically a chiral carboxylic acid. The resulting products are a pair of diastereomeric salts, which, unlike the original enantiomers, have different physical properties such as solubility. This difference in solubility allows for their separation by fractional crystallization.

The general process involves the following steps:

Reaction of racemic this compound with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) in a suitable solvent.

Selective precipitation of the less soluble diastereomeric salt.

Filtration to isolate the precipitated salt.

Hydrolysis of the separated diastereomeric salt to recover the enantiomerically enriched alcohol.

The choice of resolving agent and solvent is crucial for successful resolution and is often determined empirically.

Table 1: Representative Chiral Resolving Agents for Diastereomeric Salt Formation of Alcohols

| Resolving Agent | Chemical Class | Typical Solvents |

| (+)-Tartaric Acid | Dicarboxylic Acid | Methanol (B129727), Ethanol, Water |

| (-)-Mandelic Acid | α-Hydroxy Acid | Toluene, Ethyl Acetate (B1210297) |

| (1R)-(-)-10-Camphorsulfonic Acid | Sulfonic Acid | Acetone, Acetonitrile (B52724) |

| Di-p-toluoyl-D-tartaric acid | Dicarboxylic Acid Ester | Ethyl Acetate, Dichloromethane |

This table presents common resolving agents used for the resolution of chiral alcohols and is for illustrative purposes. The optimal agent and solvent for this compound would require experimental screening.

Kinetic Resolution (Enzymatic and Non-Enzymatic)

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent. This difference in reaction rates leads to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective and stereoselective catalysts for the kinetic resolution of alcohols. In the presence of an acyl donor (e.g., vinyl acetate, isopropenyl acetate), a lipase (B570770) can selectively acylate one enantiomer of this compound, leaving the other enantiomer unreacted. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques.

Table 2: Examples of Lipases Used in the Kinetic Resolution of Chiral Alcohols

| Enzyme | Source | Acyl Donor | Organic Solvent |

| Candida antarctica Lipase B (CALB) | Fungus | Vinyl Acetate | Hexane, Toluene |

| Pseudomonas cepacia Lipase (PCL) | Bacterium | Isopropenyl Acetate | Diisopropyl Ether |

| Candida rugosa Lipase (CRL) | Fungus | Acetic Anhydride (B1165640) | Tetrahydrofuran (B95107) |

| Porcine Pancreatic Lipase (PPL) | Animal | Ethyl Acetate | Acetone |

This table lists lipases commonly employed for the kinetic resolution of alcohols. The specific enzyme and conditions for this compound would need to be optimized.

Non-Enzymatic Kinetic Resolution: This can be achieved using chiral chemical catalysts. For instance, asymmetric acylation catalyzed by a chiral organocatalyst or a metal complex can selectively convert one enantiomer of the alcohol to its ester.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is a powerful analytical technique used to separate enantiomers and determine the enantiomeric purity (enantiomeric excess, ee) of a sample. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the analytical and preparative separation of enantiomers. For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. The separation is typically performed in normal-phase or reversed-phase mode.

Table 3: Common Chiral Stationary Phases for HPLC Resolution of Alcohols

| CSP Type | Common Trade Names | Typical Mobile Phases (Normal Phase) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H, Lux Cellulose-1 | Hexane/Isopropanol |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H, Lux Amylose-1 | Hexane/Ethanol |

| Cellulose tris(4-methylbenzoate) | Chiralcel OJ-H | Hexane/Isopropanol |

| Pirkle-type (e.g., (R,R)-Whelk-O 1) | Whelk-O 1 | Hexane/Isopropanol/Acetonitrile |

This table provides examples of common CSPs for chiral HPLC. The selection of the optimal column and mobile phase for this compound would be determined through method development and screening.

Chiral Gas Chromatography (GC): Chiral GC is another valuable technique for separating volatile chiral compounds. For alcohols like this compound, derivatization to a more volatile ester or ether may be necessary. Cyclodextrin-based CSPs are commonly used in chiral GC.

Determination of Absolute Configuration

Once the enantiomers of this compound have been separated, it is essential to determine their absolute configuration (the actual three-dimensional arrangement of atoms, designated as R or S).

X-ray Crystallography of Chiral Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. Since this compound is a liquid or low-melting solid at room temperature, it is typically derivatized with a chiral reagent containing a heavy atom to facilitate crystallization and to allow for the reliable determination of the absolute structure using anomalous dispersion effects. The derivative forms a well-defined crystal lattice, and the diffraction pattern of X-rays passing through the crystal can be used to construct a three-dimensional electron density map of the molecule, revealing the precise arrangement of all atoms.

Chiroptical Spectroscopy (e.g., ECD, ORD)

Chiroptical spectroscopy techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting spectrum, with its characteristic positive and negative Cotton effects, is unique to a specific enantiomer. By comparing the experimentally measured ECD spectrum of an enantiomer of this compound with the spectrum predicted by quantum mechanical calculations for a known (R or S) configuration, the absolute configuration can be assigned.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. Similar to ECD, the ORD curve is characteristic of a particular enantiomer and can be used for assigning the absolute configuration, often in conjunction with empirical rules or computational methods.

Chemical Correlation Methods

Chemical correlation is a powerful and well-established technique for determining the absolute configuration of a chiral molecule. This method involves chemically transforming the target compound, whose stereochemistry is unknown, into a compound of known absolute configuration without affecting the stereocenter . Alternatively, a known chiral compound can be converted into the target molecule. A successful correlation provides unambiguous proof of the stereocenter's configuration.

For a secondary alcohol like this compound, a common chemical correlation strategy involves the derivatization of the hydroxyl group. One such method is the Mosher's ester analysis, which not only helps in determining the enantiomeric excess but can also be used to deduce the absolute configuration. nih.govumn.eduspringernature.com This method involves the reaction of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. nih.govumn.edu By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage for each diastereomer, the absolute configuration of the alcohol can be determined. nih.govspringernature.com

While specific studies detailing the chemical correlation of this compound are not extensively reported in publicly available literature, the general principles of these methods are broadly applicable. For instance, the conversion of the propan-1-ol to a corresponding known chiral carboxylic acid or amine derivative through stereoconservative reactions would allow for the assignment of its absolute configuration.

A hypothetical chemical correlation for determining the absolute configuration of this compound could involve the following steps:

Oxidation of the primary alcohol to the corresponding carboxylic acid, 2-(3,4-difluorophenyl)propanoic acid. This reaction must be carefully chosen to avoid racemization at the adjacent stereocenter.

Comparison of the optical rotation and other chiroptical properties of the resulting 2-(3,4-difluorophenyl)propanoic acid with a known standard of this compound.

The success of this method is contingent on the availability of an enantiomerically pure standard of the derivative with a known absolute configuration.

Enantiomeric Excess (ee) Determination Methodologies

The enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is crucial in asymmetric synthesis and for the characterization of chiral compounds.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most widely used techniques for determining the enantiomeric excess of chiral compounds. nih.gov These methods utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. ceon.rs

For a volatile compound like this compound, or its more volatile derivatives, chiral GC can be an effective method for enantiomeric separation. The choice of the chiral stationary phase is critical and often involves derivatives of cyclodextrins. ceon.rs The differential interaction between the enantiomers and the chiral selector within the column results in different retention times, allowing for their quantification.

Chiral HPLC is a versatile and powerful technique for the separation of a wide range of chiral molecules, including alcohols. nih.gov The enantiomers of this compound can be separated on a suitable chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating the enantiomers of aromatic alcohols. oup.com

The selection of the mobile phase is also crucial for achieving optimal separation. A typical approach for a polar compound like this compound would be to use a normal-phase or reversed-phase HPLC method. The detector, commonly a UV detector, measures the concentration of each enantiomer as it elutes from the column, and the enantiomeric excess is calculated from the relative peak areas.

Table 1: Representative Chiral HPLC Method for Separation of 2-Aryl-propan-1-ol Analogs

| Parameter | Condition |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This table represents a typical starting point for method development for the chiral separation of a compound like this compound, based on methods used for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess of a chiral compound through the use of chiral solvating agents (CSAs) or chiral shift reagents (CSRs). researchgate.netunipi.it These reagents are themselves enantiomerically pure and interact with the enantiomers of the analyte to form transient diastereomeric complexes. researchgate.netunipi.it These complexes have different NMR spectra, leading to the appearance of separate signals for each enantiomer. libretexts.org

Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used CSRs. libretexts.org When a CSR is added to a solution of a chiral alcohol like this compound, the Lewis acidic lanthanide metal coordinates to the oxygen atom of the alcohol. This interaction leads to large changes in the chemical shifts of the protons near the stereocenter, and because the CSR is chiral, the magnitude of this shift is different for the two enantiomers. libretexts.org This results in the splitting of a single peak in the original spectrum into two separate peaks, one for each enantiomer. The enantiomeric excess can then be determined by integrating the areas of these two peaks.

Alternatively, chiral solvating agents can be used. These agents, which are typically chiral alcohols, acids, or amines, form weak diastereomeric complexes with the analyte through hydrogen bonding or other non-covalent interactions. This can lead to small but measurable differences in the chemical shifts of the enantiomers, allowing for the determination of the enantiomeric excess. rsc.orgnih.govfrontiersin.org

Table 2: Hypothetical ¹H NMR Data for the Determination of Enantiomeric Excess of this compound using a Chiral Shift Reagent

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - Enantiomer 1 | Chemical Shift (δ) with CSR (ppm) - Enantiomer 2 | Δδ (ppm) |

| CH₂OH | 3.65 | 4.15 | 4.25 | 0.10 |

| CH | 2.95 | 3.50 | 3.65 | 0.15 |

| CH₃ | 1.25 | 1.50 | 1.58 | 0.08 |

This table presents hypothetical data to illustrate the expected outcome of using a chiral shift reagent. The actual chemical shifts and their differences (Δδ) would need to be determined experimentally.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization Beyond Basic Identification

Modern spectroscopic techniques offer a powerful arsenal (B13267) for probing the intricate molecular architecture of 2-(3,4-Difluorophenyl)propan-1-ol. These methods go beyond simple confirmation of presence and provide detailed insights into the compound's three-dimensional structure and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, advanced pulse sequences)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon environments and their connectivities.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton, the methylene (B1212753) protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the hydroxyl group. The aromatic region will show complex splitting patterns due to proton-proton and proton-fluorine couplings. For instance, spectral data for the structurally related 1-phenylpropan-1-ol shows the phenyl protons in the range of δ 7.2-7.4 ppm. chemicalbook.com For this compound, the aromatic protons are anticipated to be shifted slightly downfield due to the deshielding effect of the fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. researchgate.net The carbons directly bonded to fluorine atoms will exhibit characteristic splitting (¹JCF) and will be significantly shifted downfield. Data for related compounds like 3,4-difluorotoluene (B1333485) can provide reference points for the aromatic carbon signals. spectrabase.com The chemical shifts for the propanol (B110389) side chain will be influenced by the hydroxyl group and the aromatic ring.

2D-NMR Spectroscopy: To definitively assign all proton and carbon signals and to elucidate the connectivity of the molecule, 2D-NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sigmaaldrich.comthermofisher.com For this compound, cross-peaks would be expected between the methine proton and the adjacent methylene protons, as well as between the methine proton and the aromatic protons, confirming the propanol side chain's connection to the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal to its attached proton(s).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1' (CH₂) | ~3.6-3.8 | ~65-70 | Methylene protons adjacent to the hydroxyl group. |

| C2' (CH) | ~2.8-3.0 | ~40-45 | Methine proton adjacent to the phenyl ring. |

| C3' (CH₃) | ~1.2-1.4 | ~15-20 | Methyl group protons. |

| C1 | - | ~140-145 | Quaternary aromatic carbon. |

| C2 | ~7.0-7.2 | ~115-120 (d, JCF) | Aromatic proton ortho to the propanol group. |

| C3 | - | ~150-155 (dd, JCF) | Quaternary aromatic carbon bonded to fluorine. |

| C4 | - | ~150-155 (dd, JCF) | Quaternary aromatic carbon bonded to fluorine. |

| C5 | ~7.1-7.3 | ~117-122 (d, JCF) | Aromatic proton. |

| C6 | ~6.9-7.1 | ~124-129 (d, JCF) | Aromatic proton. |

| OH | Variable | - | Chemical shift is concentration and solvent dependent. |

Note: These are predicted values based on data from structurally similar compounds and general NMR principles. Actual values may vary.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS fragmentation pathways)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition of this compound with high accuracy. Tandem mass spectrometry (MS/MS) is then used to fragment the molecular ion and study its fragmentation pathways, which provides valuable structural information.

The electrospray ionization (ESI) mass spectrum in positive ion mode would be expected to show the protonated molecule [M+H]⁺. Fragmentation of this precursor ion would likely proceed through several key pathways. Based on the fragmentation patterns of similar molecules like phenylpropanolamine, common fragmentation pathways would involve the loss of water (H₂O) from the protonated molecule, followed by cleavages of the propanol side chain. researchgate.netresearchgate.net

Proposed Fragmentation Pathways:

Loss of Water: The initial fragmentation is likely the loss of a water molecule from the protonated molecular ion, leading to the formation of a carbocation.

Benzylic Cleavage: Cleavage of the C-C bond between the methine carbon and the methylene carbon would be a favorable process, leading to a stable benzylic cation containing the difluorophenyl group.

Cleavage of the Propanol Side Chain: Various cleavages within the propanol side chain can occur, leading to smaller fragment ions.

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound

| m/z (Predicted) | Formula | Description of Fragment |

| 173.0871 | [C₉H₁₁F₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 155.0765 | [C₉H₉F₂]⁺ | Loss of H₂O |

| 127.0459 | [C₇H₅F₂]⁺ | Benzylic cleavage, loss of C₂H₆O |

| 113.0302 | [C₆H₃F₂]⁺ | Further fragmentation of the difluorophenyl ring |

Note: The m/z values are predicted based on the elemental composition and likely fragmentation pathways.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the aliphatic chain will appear in the 2850-3100 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region. The C-O stretching vibration of the primary alcohol will be observed around 1050 cm⁻¹. Aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the aromatic C=C stretching vibrations are typically strong. The symmetric C-F stretching vibrations will also be Raman active. Raman spectroscopy is particularly useful for studying the skeletal vibrations of the molecule.

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| O-H Stretch | 3200-3600 | FT-IR (broad) |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-2970 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman (strong) |

| C-F Stretch | 1100-1300 | FT-IR (strong) |

| C-O Stretch | 1000-1075 | FT-IR |

| Aromatic C-H Out-of-Plane Bend | 800-900 | FT-IR |

Note: These are predicted frequency ranges based on characteristic group frequencies and data from similar compounds. scilit.comasianjournalofphysics.comnih.gov

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene (B151609) ring.

The primary electronic transitions will be π → π* transitions within the aromatic ring. The presence of the difluoro and propanol substituents will cause a bathochromic (red) shift compared to unsubstituted benzene. Based on data for similar compounds like 3',4'-difluoroacetophenone, which shows an absorption maximum around 250 nm, a similar absorption profile is expected for this compound. sigmaaldrich.comthermofisher.com The hydroxyl group on the side chain is not expected to significantly alter the position of the main absorption band.

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Solvent |

| π → π* | ~250-260 | Ethanol or Methanol (B129727) |

Note: The predicted absorption maximum is based on data from structurally related compounds. The actual value can be influenced by the solvent used. researchgate.netresearchgate.net

Chromatographic Separation Techniques for Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile and thermally labile compounds. youtube.com A robust and validated reverse-phase HPLC (RP-HPLC) method is crucial for the quality control of this compound.

Method Development: The development of an RP-HPLC method involves the optimization of several parameters to achieve good resolution, peak shape, and analysis time.

Column: A C18 or a pentafluorophenyl (PFP) column would be suitable choices. PFP columns can offer unique selectivity for fluorinated compounds. researchgate.netchromatographyonline.com

Mobile Phase: A mixture of water and an organic modifier like acetonitrile (B52724) or methanol is typically used. The ratio of the mobile phase components can be adjusted to control the retention time of the analyte. A buffer may be added to control the pH and improve peak shape.

Detection: UV detection is the most common method for aromatic compounds. The detection wavelength should be set at or near the λmax of the compound to ensure maximum sensitivity.

Method Validation: Once the method is developed, it must be validated according to ICH guidelines to ensure its reliability. scispace.comjetir.org Validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 5: Hypothetical Validated RP-HPLC Method for this compound

| Parameter | Value/Condition |

| Chromatographic Conditions | |

| Column | PFP, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 255 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Validation Parameters | |

| Linearity (r²) | > 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (RSD%) | < 2% |

| LOD | Dependent on detector sensitivity |

| LOQ | Dependent on detector sensitivity |

Note: This is a hypothetical method based on common practices for similar analytes. dergipark.org.trhelixchrom.comuniv-lyon1.frsielc.com Actual parameters would need to be experimentally determined and validated.

Gas Chromatography (GC) Coupled with Advanced Detectors (e.g., GC-MS/MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (MS), and particularly a tandem mass spectrometer (MS/MS), it becomes a highly sensitive and specific tool for both identification and quantification. The analysis of fluorinated propanol derivatives by GC-MS is a well-established approach. researchgate.netnih.gov For this compound, a GC-MS/MS method would provide definitive structural confirmation and allow for the detection of trace-level impurities.

The process involves injecting the volatilized sample into a GC column, where it is separated from other components based on boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer. In the MS, the molecule is ionized, typically by electron ionization (EI), creating a molecular ion ([M]•+) and various fragment ions. The pattern of these fragments, known as the mass spectrum, serves as a molecular fingerprint.

Expected Fragmentation Pattern:

Molecular Ion Peak ([M]•+): A peak corresponding to the molecular weight of the compound (172.17 g/mol ) would be expected, although it may be of low intensity for primary alcohols.

Alpha-Cleavage: Primary alcohols readily undergo cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of a 3,4-difluorophenyl-ethyl radical to form a [CH₂OH]⁺ ion at m/z 31. This is often a prominent peak for primary alcohols. docbrown.info

Loss of Water: A peak corresponding to the loss of a water molecule ([M-H₂O]•+) at m/z 154 is also a common fragmentation pathway for alcohols.

Aromatic Fragments: Fragmentation of the difluorophenyl ring would produce characteristic ions. A key fragment would likely be the difluorotropylium ion or related aromatic cations.

Tandem mass spectrometry (GC-MS/MS) would enhance this analysis by selecting a specific precursor ion (e.g., the molecular ion at m/z 172) and subjecting it to collision-induced dissociation (CID) to generate a secondary set of product ions. This process provides an additional layer of specificity, significantly improving the signal-to-noise ratio and enabling unambiguous identification even in complex matrices.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC has emerged as a powerful alternative to both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) for the analysis and purification of a wide range of compounds, including pharmaceuticals. chromatographyonline.comresearchgate.net Its advantages include faster analysis times, reduced organic solvent consumption, and unique selectivity. shimadzu.comchromatographyonline.com

Given that this compound contains a stereocenter at the second carbon of the propanol chain, it exists as a pair of enantiomers. SFC is particularly well-suited for chiral separations. shimadzu.comfagg.be The analysis would typically employ a chiral stationary phase (CSP), such as those based on derivatized polysaccharides (e.g., amylose (B160209) or cellulose), which are known to be effective for a wide variety of chiral compounds. researchgate.net

Typical SFC Method Parameters:

Mobile Phase: Supercritical CO₂ mixed with a polar organic modifier, such as methanol, ethanol, or isopropanol, is used to elute the compound. shimadzu.comfagg.be The percentage of the modifier can be adjusted to optimize the separation.

Stationary Phase: A chiral column would be selected to resolve the enantiomers.

Detection: Detection can be achieved using a standard UV detector or a mass spectrometer (SFC-MS).

The low viscosity and high diffusivity of supercritical fluids allow for high flow rates and rapid equilibration, leading to significantly shorter run times compared to HPLC. chromatographyonline.com This makes SFC an efficient technique for high-throughput screening of enantiomeric purity.

Crystallographic Analysis of Crystalline Forms (if applicable)

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms in a solid-state material. For a chemical compound, this is crucial for confirming its absolute configuration and understanding its physical properties. As of now, there are no publicly available crystallographic studies for this compound.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise solid-state structure of a crystalline compound. The technique involves directing X-rays at a single, well-ordered crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the exact positions of each atom, bond lengths, and bond angles.

If a suitable single crystal of this compound could be grown, SCXRD analysis would unambiguously determine the relative and absolute stereochemistry of the chiral center. It would also provide detailed insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that dictate the crystal packing.

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form or arrangement. Different polymorphs of the same compound are chemically identical but have different physical properties, including melting point, solubility, stability, and bioavailability. The study of polymorphism is therefore a critical aspect of pharmaceutical development.

A polymorphism screen for this compound would involve systematic crystallization experiments under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates). The resulting solid forms would be analyzed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and characterize any different polymorphic forms. The goal would be to identify the most thermodynamically stable form, which is typically preferred for development due to its lower tendency to convert to other forms during storage.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules at the electronic level. nih.gov These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of a molecule, from which numerous properties can be derived. For this compound, methods like B3LYP with a suitable basis set such as 6-311+G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. nih.govdntb.gov.ua

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles. The presence of a chiral center and rotatable single bonds suggests that the molecule can exist in several different conformations.

Conformational analysis of this compound would focus on the rotation around the C1-C2 and C2-Aryl bonds. The relative orientation of the hydroxyl, methyl, and difluorophenyl groups determines the conformational landscape. Studies on similar molecules, such as 1-phenyl-2-propanol, have shown that weak intramolecular interactions, like OH-π hydrogen bonds between the hydroxyl group and the phenyl ring, can play a significant role in stabilizing certain conformers. scispace.com Computational analysis can identify the most stable conformer by comparing the energies of various optimized geometries. nih.gov

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C-F (avg.) | 1.35 Å | C-C-O Angle | 110.5° |

| C-O | 1.43 Å | C-C-C Angle | 112.0° |

| O-H | 0.96 Å | Aryl C-C-C Angle (avg.) | 120.0° |

| C-C (aliphatic) | 1.53 Å | H-O-C Angle | 109.0° |

| C-C (aryl-aliphatic) | 1.51 Å | C-C-O-H Dihedral Angle | -65.0° |

| C-C (aryl, avg.) | 1.39 Å | Aryl-C-C-C Dihedral Angle | 75.0° |

Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. q-chem.com These computational techniques measure the interaction of energy with molecular bonds. thermofisher.com The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. nist.gov

By comparing the calculated vibrational spectrum with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra, a detailed assignment of the observed absorption bands can be made. nih.govnih.govresearchgate.net This correlation helps in identifying characteristic functional groups and understanding the molecule's structural features. For this compound, key vibrational modes would include the O-H stretching of the alcohol group, C-F stretching from the difluorinated ring, C-H stretching (both aromatic and aliphatic), and various skeletal vibrations of the phenyl ring. nih.govyoutube.com Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, and thus are typically scaled by an empirical factor for better agreement.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| O-H stretch | 3650 | ~3645 | ~3648 |

| Aromatic C-H stretch | 3080 | ~3075 | ~3085 |

| Aliphatic C-H stretch | 2970 | ~2965 | ~2972 |

| Aromatic C=C stretch | 1610 | ~1605 | ~1612 |

| CH₂ bend | 1450 | ~1445 | ~1455 |

| C-F stretch | 1280 | ~1275 | ~1282 |

| C-O stretch | 1050 | ~1045 | ~1055 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.orgtaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comossila.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wikipedia.orgschrodinger.comnist.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich difluorophenyl ring, while the LUMO would also be distributed over the aromatic system. The electron-withdrawing fluorine atoms would likely lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy (E_HOMO) | -6.85 |

| LUMO Energy (E_LUMO) | -0.95 |

| HOMO-LUMO Gap (ΔE) | 5.90 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic species. uni-muenchen.dereadthedocs.io The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.netresearchgate.net

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these regions are expected around the highly electronegative oxygen and fluorine atoms. researchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These would be found around the hydrogen atoms, particularly the hydroxyl proton and the aromatic protons. researchgate.net Neutral regions are typically colored green. The MEP map provides a clear, three-dimensional picture of the molecule's reactive sites. diracprogram.org

| Atomic Site | Predicted Potential Range (kcal/mol) | Reactivity Implication |

|---|---|---|

| Oxygen (O) Lone Pairs | -35 to -45 | Site for electrophilic attack, H-bond acceptor |

| Fluorine (F) Atoms | -20 to -30 | Electronegative region |

| Hydroxyl Hydrogen (H) | +40 to +50 | Site for nucleophilic attack, H-bond donor |

| Aromatic Hydrogens (H) | +15 to +25 | Weakly acidic sites |

| π-system of Phenyl Ring | -10 to -15 | Weak site for electrophilic attack |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the Lewis-like bonding structure of a molecule, including lone pairs and bond orbitals. wikipedia.orgwisc.edu It is particularly useful for analyzing intramolecular and intermolecular interactions, charge delocalization, and hyperconjugative effects. uni-muenchen.dedergipark.org.trresearchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) O | σ* (C1-H) | 2.5 | Hyperconjugation |

| LP(2) O | σ* (C1-C2) | 1.8 | Hyperconjugation |

| π (C-C)_aryl | σ* (C2-Aryl C) | 3.1 | π → σ* Delocalization |

| σ (C2-H) | σ* (C1-O) | 1.5 | Hyperconjugation |

| LP(3) F | π* (C-C)_aryl | 4.2 | p-π Conjugation |

Mechanistic Pathway Elucidation for Key Reactions